molecular formula C16H18N4O B2913209 1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 496039-87-3

1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Katalognummer: B2913209
CAS-Nummer: 496039-87-3
Molekulargewicht: 282.347
InChI-Schlüssel: SUJSBXZLDMPWSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a chemical compound based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery . The TP core is isoelectronic with the purine ring, allowing it to function as a potential bio-isostere for purines in the design of novel bioactive molecules . This characteristic makes TP derivatives versatile intermediates for developing compounds that target enzyme active sites, particularly those that recognize purine nucleotides, such as various kinases . Specific derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold have demonstrated considerable potential in several therapeutic areas. Notably, research has identified TP-based compounds as promising disruptors of the influenza virus RNA-dependent RNA polymerase (RdRP) by inhibiting the protein-protein interaction between its PA and PB1 subunits, a key mechanism for developing novel anti-influenza agents . The scaffold's versatility is further evidenced by its application in other fields, including cancer chemotherapy and the treatment of infectious diseases . Furthermore, the intrinsic metal-chelating properties of the TP heterocycle, stemming from the accessible electron pairs on its nitrogen atoms (N1, N3, and N4), have been exploited to generate candidate treatments for diseases like cancer and parasitic infections such as leishmaniasis and Chagas disease . This particular compound, featuring a 4-ethylphenyl group at the 7-position and an acetyl moiety at the 6-position, is a valuable building block for researchers. It can be used in the synthesis of more complex molecules for screening campaigns, structure-activity relationship (SAR) studies, and the exploration of new therapeutic mechanisms. It is supplied as a high-purity material for research purposes only.

Eigenschaften

IUPAC Name

1-[7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-4-12-5-7-13(8-6-12)15-14(11(3)21)10(2)19-16-17-9-18-20(15)16/h5-9,15H,4H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJSBXZLDMPWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Result of Action

The molecular and cellular effects of [1,2,4]triazolo[1,5-a]pyrimidines depend on their specific targets and the pathways they affect. For instance, as kinase inhibitors, they can inhibit cell proliferation and induce apoptosis. As RORγt inverse agonists, they can modulate immune responses.

Biologische Aktivität

The compound 1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a member of the triazolo-pyrimidine class of compounds, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis methodologies.

Synthesis

The synthesis of triazolo-pyrimidine derivatives typically involves multi-step reactions that can include cyclization processes. Recent studies have reported various synthetic routes that leverage eco-friendly practices and efficient catalysts to produce these compounds with high yields .

Anticancer Properties

Research has demonstrated that derivatives of triazolo-pyrimidines exhibit potent antiproliferative activities against various cancer cell lines. For example, a closely related compound showed significant activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells with IC50 values indicating strong cytotoxic effects . The mechanisms of action often involve:

  • Inhibition of Cell Proliferation : Compounds in this class have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
  • Targeting Signaling Pathways : Some derivatives act on critical signaling pathways such as the ERK pathway, leading to decreased phosphorylation levels in key proteins involved in cell survival and proliferation .

The biological activity of triazolo-pyrimidine derivatives can be attributed to several mechanisms:

  • Tubulin Polymerization Inhibition : Some compounds have been identified as effective inhibitors of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
  • Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Many derivatives cause G2/M phase arrest, preventing cells from successfully dividing .

Study 1: Antiproliferative Evaluation

In a study evaluating various triazolo-pyrimidine derivatives, compound H12 exhibited the most potent antiproliferative activity with IC50 values of 9.47 μM against MGC-803 cells. This was notably more effective than the standard drug 5-FU (5-fluorouracil) . The study also highlighted that H12 could significantly inhibit colony formation in treated cells.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds exert their effects. It was found that specific derivatives could downregulate critical proteins involved in cell survival and proliferation through modulation of the ERK signaling pathway, further supporting their potential as anticancer agents .

Data Table: Biological Activity Summary

Compound NameCancer Cell LineIC50 Value (μM)Mechanism of Action
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58Apoptosis induction
H12MCF-713.1Tubulin polymerization inhibition
Compound XA5493.49G2/M phase arrest

Vergleich Mit ähnlichen Verbindungen

Fluorinated Derivatives

  • 1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone (UCB-FcRn-84): This analog replaces the 4-ethylphenyl group with a 3-fluorophenyl moiety. Fluorine’s electronegativity enhances metabolic stability and binding affinity to targets like the neonatal Fc receptor (FcRn), as demonstrated in crystallography studies .
  • 1-[7-(3,5-Difluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone: The addition of a second fluorine atom at position 5 increases polarity and may improve solubility. However, synthesis yields are lower (34%) compared to mono-fluorinated analogs due to steric hindrance during cyclization .

Halogenated and Electron-Withdrawing Groups

  • This compound is noted as an adenylyl cyclase inhibitor .

Electron-Donating and Bulky Substituents

  • 1-[7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone: The isopropyl group increases steric bulk, which may reduce binding flexibility but improve lipid solubility. Synthesized in 33% yield via a one-pot condensation reaction .

Functional Group Modifications

Carboxamide vs. Acetyl Groups

  • 2-(Benzylthio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide :
    Replacing the acetyl group with a carboxamide improves hydrogen-bonding capacity, enhancing antibacterial activity against Enterococcus spp. .

Key Research Findings

Receptor Binding : Fluorinated analogs (e.g., UCB-FcRn-84) exhibit enantioselective binding to FcRn, with (R)- and (S)-isomers showing distinct interactions .

Antibacterial Activity : Carboxamide derivatives with benzylthio groups demonstrate moderate activity against Enterococcus, though bulky substituents (e.g., isopropyl) reduce potency .

Synthetic Efficiency : TMDP-based methods achieve yields >85% for triazolo-pyrimidines, outperforming traditional catalysts in safety and scalability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.